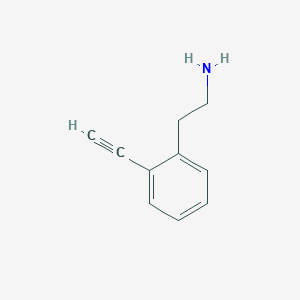

2-Ethynylphenethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethynylphenethylamine is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ethnopharmacological Approach and Bioactive Compounds

Research has emphasized the effectiveness of an ethnopharmacological approach in discovering new chemical entities from plants, potentially leading to drug leads. This methodology involves isolating and characterizing bioactive secondary metabolites from plants, which could include compounds like 2-Ethynylphenethylamine. The focus is on utilizing analytical techniques for the separation and identification of compounds responsible for biological activities claimed in traditional use (Brusotti et al., 2014).

Chemistry and Synthesis

The compound has been involved in diverse chemical reactions, such as the copper(I)-catalyzed reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine. This transformation is part of a broader study into creating diverse chemical structures with potential pharmacological applications (Chen et al., 2011).

Receptor Binding and Pharmacology

Studies have explored compounds structurally related to this compound for their receptor binding and pharmacological properties. Research on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, for example, investigates structural requirements and binding affinity at sigma receptors, which could be relevant to this compound-related research (de Costa et al., 1992).

Novel Derivatives and Agonists

The synthesis of novel derivatives of phenethylamines, including those with ethynyl linkages, has been explored. These derivatives could be relevant in the context of understanding the broader implications and applications of this compound in scientific research (Trachsel, 2003).

Biological Evaluation and Molecular Docking Studies

Research includes the biological evaluation and molecular docking studies of compounds that may be structurally related or similar to this compound. These studies contribute to the understanding of how such compounds interact with biological systems and their potential therapeutic applications (Sudhana & Pradeepkiran, 2019).

Photophysical Properties and Solvatochromic Probes

Studies on the effects of π-conjugated linkages, such as ethynyl groups, on the solvatochromic properties of fluorophores can provide insights into the photophysical properties of compounds like this compound (Tigreros et al., 2014).

Discovery and Development of Chemotherapeutic Agents

An ethnobotanical approach to drug discovery, which could encompass compounds like this compound, involves the use of medicinal plants and their derivatives to develop new chemotherapeutic agents (Lee, 2010).

Wirkmechanismus

Target of Action

The primary targets of 2-Ethynylphenethylamine are trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

This compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which is essential for various neurological functions .

Biochemical Pathways

This compound affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines, which are key neurotransmitters involved in mood regulation, alertness, and other neurological functions .

Pharmacokinetics

The ADME properties of this compound are as follows:

- Not available . Not available . Primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes . Renal (kidneys) .

The bioavailability of this compound is influenced by its metabolism. A significant amount of orally ingested this compound is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of monoamine neurotransmission . By binding to TAAR1 and inhibiting VMAT2, this compound can influence the release and reuptake of monoamines, thereby affecting neurological functions such as mood regulation and alertness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Biochemische Analyse

Biochemical Properties

2-Ethynylphenethylamine, like other phenethylamines, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme that metabolizes phenethylamines . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the brain, phenethylamines like this compound regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to TAAR1, a G-protein coupled receptor, and inhibits VMAT2, thereby regulating the neurotransmission of monoamines .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by MAO-B, and other enzymes like MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . These metabolic processes can affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

2-(2-ethynylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGICSJCLRLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612499-53-3 |

Source

|

| Record name | 2-(2-ethynylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)

![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)